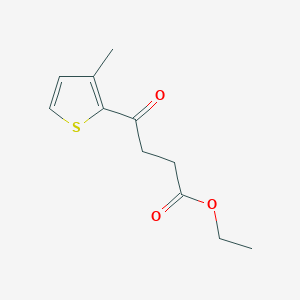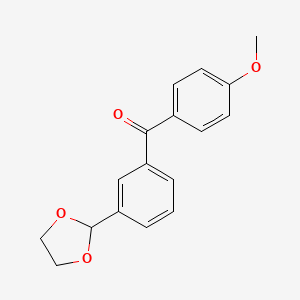
Ethyl 4-(3-methyl-2-thienyl)-4-oxobutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-(3-methyl-2-thienyl)-4-oxobutanoate is a chemical compound. It appears to be related to Tiagabine, a compound used in the treatment of epilepsy1. However, specific information about Ethyl 4-(3-methyl-2-thienyl)-4-oxobutanoate is not readily available in the literature.
Synthesis Analysis
The synthesis of Ethyl 4-(3-methyl-2-thienyl)-4-oxobutanoate is not explicitly mentioned in the available literature. However, related compounds have been synthesized from reactions involving cationic entities with metallic salts2.Molecular Structure Analysis
The molecular structure of Ethyl 4-(3-methyl-2-thienyl)-4-oxobutanoate is not directly mentioned in the literature. However, the introduction of an ethyl group in similar compounds has been studied and found to decrease inhibitory potencies3.Chemical Reactions Analysis
Specific chemical reactions involving Ethyl 4-(3-methyl-2-thienyl)-4-oxobutanoate are not detailed in the available literature. However, related compounds have been studied for their reactivity4.Physical And Chemical Properties Analysis
The physical and chemical properties of Ethyl 4-(3-methyl-2-thienyl)-4-oxobutanoate are not directly mentioned in the literature.Wissenschaftliche Forschungsanwendungen
Synthesis and Reactivity
- Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate has been identified as a versatile intermediate for synthesizing a wide range of trifluoromethyl heterocycles. This highlights the potential of ethyl 3-oxobutanoate derivatives in synthesizing complex heterocyclic compounds with possible applications in medicinal chemistry and materials science (Honey et al., 2012).
Crystal Structure and Molecular Analysis
- Ethyl 2-(4-methylbenzylidene)-3-oxobutanoate has been studied for its crystal and molecular structure, providing insights into the molecular geometry and electronic structure of similar ethyl 3-oxobutanoate derivatives. Such studies are crucial for understanding the chemical reactivity and potential applications in catalysis or material science (Kariyappa et al., 2016).
Antimicrobial Activity
- The synthesis and characterization of ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate, including its antimicrobial activities, suggest potential applications of ethyl 3-oxobutanoate derivatives in developing new antimicrobial agents. Understanding the structure-activity relationship can guide the design of more effective compounds (Kumar et al., 2016).
Antioxidant Properties
- The investigation of antioxidant properties of 4-hydroxycoumarin derivatives, including ethyl 3-oxobutanoate analogs, demonstrates the potential of such compounds in oxidative stress-related applications. These findings could lead to the development of novel antioxidants for pharmaceutical or cosmetic uses (Stanchev et al., 2009).
Biosynthesis and Metabolic Studies
- Research on the biosynthesis of ethylene from methionine, identifying 4-methylthio-2-oxobutanoate as a putative intermediate, illustrates the metabolic pathways involving similar compounds. Such studies can contribute to biotechnological applications, including the production of industrially relevant chemicals (Billington et al., 1979).
Safety And Hazards
The safety and hazards associated with Ethyl 4-(3-methyl-2-thienyl)-4-oxobutanoate are not directly mentioned in the literature. However, thiazoles, a related class of compounds, have been studied for their biological activity5.
Zukünftige Richtungen
The future directions of research on Ethyl 4-(3-methyl-2-thienyl)-4-oxobutanoate are not directly mentioned in the literature. However, thiazoles, a related class of compounds, have been studied extensively for their potential in various applications6.
Please note that this analysis is based on the limited information available in the literature and may not fully capture the properties and potential of Ethyl 4-(3-methyl-2-thienyl)-4-oxobutanoate.
Eigenschaften
IUPAC Name |
ethyl 4-(3-methylthiophen-2-yl)-4-oxobutanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3S/c1-3-14-10(13)5-4-9(12)11-8(2)6-7-15-11/h6-7H,3-5H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGQZIAJXHYVOMG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)C1=C(C=CS1)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(3-methyl-2-thienyl)-4-oxobutanoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![3-[3-(3,4,5-Trifluorophenyl)propanoyl]benzonitrile](/img/structure/B1343527.png)





